molecular formula C14H22Cl2N2O2 B3015535 1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride CAS No. 1706439-59-9

1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride

Cat. No. B3015535
CAS RN: 1706439-59-9
M. Wt: 321.24
InChI Key: AETQHEQQWAEQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride” is a complex organic molecule. It is related to isonipecotic acid, a heterocyclic compound which consists of a piperidine ring with a carboxylic acid moiety .

Scientific Research Applications

Aurora Kinase Inhibition

One notable application of compounds structurally related to 1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride is in the inhibition of Aurora kinases. These kinases are critical in the process of cell division, and their inhibition has been studied for potential therapeutic applications in cancer treatment. For instance, compounds containing the piperidine-4-carboxylic acid moiety have shown effectiveness in inhibiting Aurora A kinase, indicating potential use in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Soluble Epoxide Hydrolase Inhibition

Compounds similar to this compound have been identified as inhibitors of soluble epoxide hydrolase (sEH). These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity. The inhibition of sEH is significant in various physiological processes and disease models, suggesting a potential application for these compounds in therapeutic settings (R. Thalji et al., 2013).

properties

IUPAC Name

1-[3-(methylaminomethyl)phenyl]piperidine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-15-10-11-3-2-4-13(9-11)16-7-5-12(6-8-16)14(17)18;;/h2-4,9,12,15H,5-8,10H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETQHEQQWAEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2CCC(CC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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